Methyl 1-Methylcyclopropane-1-carboxylate

Overview

Description

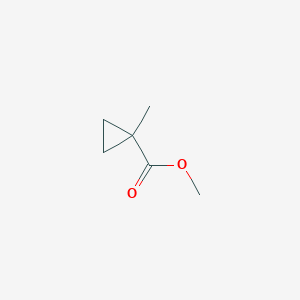

Methyl 1-methylcyclopropane-1-carboxylate (CAS 6206-25-3) is a cyclopropane derivative with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . The compound features a methyl ester group and a methyl substituent on the cyclopropane ring, contributing to its steric and electronic properties. Its InChI Key (COHFTBWCEOBGOR-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1(C)CC1) reflect its unique bicyclic structure .

Preparation Methods

Detailed Synthetic Routes and Analysis

Cyclopropanation via Geminal Dihalide Intermediates

A patented industrially feasible method involves:

- Starting substrates: Methacrylic acid or its esters, methacrylonitrile, or methacrylamide.

- Reaction: Cyclopropanation with a trihalide reagent in alkaline solution to form 2,2-geminal dihalide intermediates.

- Subsequent steps: Dehalogenation using metallic sodium or magnesium, followed by acidification to yield 1-methylcyclopropane-1-carboxylic acid or its derivatives.

This approach is summarized in Table 1.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Cyclopropanation of methacrylic acid/ester/nitrile/amides with trihalide | Alkaline aqueous solution, mild temperature | Produces 2,2-gem dihalide intermediate |

| 2 | Dehalogenation | Metallic sodium or magnesium, inert atmosphere | Removes halogens from cyclopropane ring |

| 3 | Acidification | Acidic workup | Yields 1-methylcyclopropane-1-carboxylic acid or ester |

This method offers advantages such as readily available raw materials, mild conditions, high purity, and relatively high yield, making it suitable for scale-up industrial production.

Esterification of 1-Methylcyclopropane-1-carboxylic Acid

Once the acid is obtained, methyl 1-methylcyclopropane-1-carboxylate is typically prepared by:

- Reacting 1-methylcyclopropane-1-carboxylic acid with methanol.

- Using acid catalysts such as sulfuric acid.

- Conducting the reaction under reflux to drive esterification to completion.

This classical Fischer esterification is well-established and yields the methyl ester with high purity. Industrial processes may utilize continuous flow reactors and optimized catalysts to improve efficiency and scalability.

Comparative Analysis of Preparation Routes

| Method | Raw Materials | Key Reagents | Reaction Steps | Yield | Industrial Feasibility | Limitations |

|---|---|---|---|---|---|---|

| Cyclopropanation via geminal dihalide intermediates | Methacrylic acid/ester, methacrylonitrile, methacrylamide | Trihalides, metallic sodium/magnesium | 3 (cyclopropanation, dehalogenation, acidification) | High | High | Requires handling of halides and metals |

| Esterification of acid | 1-Methylcyclopropane-1-carboxylic acid, methanol | Sulfuric acid or other acid catalysts | 1 (esterification) | High | High | Requires prior acid synthesis |

| Other methods (e.g., ring closure from butyrolactone, diazomethane ring formation) | Various specialized precursors | Diazomethane, tert-butyllithium, ozone | Multiple | Low to moderate | Low | Complex steps, hazardous reagents, low yield |

The cyclopropanation approach is preferred industrially due to its balance of accessible materials, fewer steps, and better yields compared to older methods involving hazardous reagents like diazomethane or ozone.

Research Findings and Notes on Preparation

- Raw Material Availability: Methacrylic acid derivatives are industrially available, reducing cost and complexity.

- Reaction Conditions: Mild alkaline conditions and moderate temperatures favor selective cyclopropanation without side reactions.

- Purity and Yield: The patented method achieves high purity and yield, suitable for pharmaceutical intermediates.

- Environmental and Safety Considerations: Avoids use of highly toxic reagents like tributyltin hydride and ozone, facilitating safer industrial operations.

- Scalability: The method’s simplicity and mild conditions support large-scale continuous production.

Summary Table of Preparation Method Features

| Feature | Cyclopropanation via Geminal Dihalide | Esterification of Acid | Alternative Routes |

|---|---|---|---|

| Raw Material Cost | Low to moderate | Dependent on acid availability | High |

| Number of Steps | Moderate (3) | Single step | Multiple |

| Yield | High | High | Low to moderate |

| Reaction Conditions | Mild alkaline, moderate temp | Acidic reflux | Harsh or hazardous |

| Industrial Suitability | High | High | Low |

| Safety Profile | Good | Good | Poor (hazardous reagents) |

Chemical Reactions Analysis

Types of Reactions: Methyl 1-Methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or Grignard reagents can facilitate substitution reactions.

Major Products Formed:

Oxidation: 1-Methylcyclopropane-1-carboxylic acid or 1-methylcyclopropyl ketone.

Reduction: 1-Methylcyclopropane-1-methanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

MMCC serves as a building block in the synthesis of cyclopropane-containing compounds. Its unique cyclopropane structure allows for the formation of various derivatives through reactions such as oxidation, reduction, and substitution.

Reactions:

- Oxidation: Converts MMCC to 1-methylcyclopropane-1-carboxylic acid or ketones.

- Reduction: Transforms the ester into alcohols.

- Substitution: Facilitates the introduction of other functional groups through nucleophilic substitution.

| Reaction Type | Major Products Formed | Common Reagents Used |

|---|---|---|

| Oxidation | 1-Methylcyclopropane-1-carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | 1-Methylcyclopropane-1-methanol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted cyclopropanes | Sodium hydroxide, Grignard reagents |

Biological Applications

MMCC has been studied for its potential biological activities, particularly in enzyme-catalyzed reactions. It acts as a substrate in the biosynthesis of cyclopropane fatty acids, which are crucial for membrane integrity and function in plants.

Enzymatic Interactions:

Research indicates that MMCC participates in biochemical pathways leading to important metabolites that influence plant growth and development .

Medicinal Chemistry

In medicinal chemistry, MMCC is explored as a precursor for pharmaceutical compounds. Its structural properties enable it to be modified into various bioactive molecules. Studies have indicated potential applications in drug design, particularly for compounds targeting specific biological pathways .

Case Study: Plant Growth Regulation

A study investigated the role of MMCC in plant physiology, focusing on its effects on fatty acid biosynthesis. The findings suggested that MMCC influences metabolic pathways essential for plant growth, highlighting its potential as a plant growth regulator .

Case Study: Enzyme-Catalyzed Reactions

Research has demonstrated that MMCC can serve as an effective substrate for enzymes involved in the synthesis of cyclopropane fatty acids. This property is vital for developing new agricultural applications aimed at enhancing crop resilience and productivity .

Mechanism of Action

The mechanism of action of methyl 1-methylcyclopropane-1-carboxylate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 1-methylcyclopropane-1-carboxylic acid. This interaction can influence metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Physical Properties

The following table summarizes key structural and physical properties of methyl 1-methylcyclopropane-1-carboxylate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | 6206-25-3 | C₆H₁₀O₂ | 114.14 | 125 | - | Methyl ester, methylcyclopropane |

| Ethyl 1-methylcyclopropane-1-carboxylate | 71441-76-4 | C₇H₁₂O₂ | 128.17 | 136 | 0.918 | Ethyl ester, methylcyclopropane |

| Methyl cyclopropanecarboxylate | 2868-37-3 | C₅H₈O₂ | 100.12 | - | - | Methyl ester, unsubstituted cyclopropane |

| Methyl 1-hydroxycyclopropane-1-carboxylate | - | C₅H₈O₃ | 116.11 | - | - | Methyl ester, hydroxylcyclopropane |

| Methyl 1-(hydroxymethyl)cyclopropanecarboxylate | 88157-42-0 | C₆H₁₀O₃ | 130.14 | - | - | Methyl ester, hydroxymethylcyclopropane |

Key Observations :

- Ethyl 1-methylcyclopropane-1-carboxylate (CAS 71441-76-4) has a higher molecular weight and boiling point (136°C vs. 125°C) due to the longer ethyl ester chain, which enhances van der Waals interactions .

- Methyl cyclopropanecarboxylate (CAS 2868-37-3) lacks the methyl substituent on the cyclopropane ring, reducing steric hindrance and altering reactivity .

This compound

- Synthesis: Prepared via esterification of 1-methylcyclopropane-1-carboxylic acid with methanol under basic conditions (e.g., cesium carbonate in acetonitrile) .

- Applications : Used as a building block in organic synthesis, particularly in studies of strained ring systems .

Ethyl 1-Methylcyclopropane-1-carboxylate

- Reactivity : The ethyl ester’s larger alkyl group slows hydrolysis compared to methyl esters. It is used in amide bond formation catalyzed by sodium diethyldiamidoaluminate .

- Applications : Employed in continuous-flow microreactor studies for efficient amide synthesis .

Hydroxy/Hydroxymethyl Derivatives

- Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (C₆H₁₀O₃): The hydroxymethyl group enhances hydrophilicity, useful in drug design for improving bioavailability .

Spectral and Analytical Data

Biological Activity

Methyl 1-methylcyclopropane-1-carboxylate (MMCC) is an organic compound with the molecular formula and a molecular weight of 114.14 g/mol. This compound is structurally characterized by a cyclopropane ring and is notable for its potential biological activities, particularly in the context of enzymatic reactions and its implications in plant physiology.

- Molecular Formula :

- CAS Number : 6206-25-3

- Appearance : Clear liquid

- Boiling Point : 125 °C

- Density : 0.97 g/cm³ at 20 °C

Biological Activity

The biological activity of MMCC is primarily linked to its role as a substrate in enzyme-catalyzed reactions, particularly in the synthesis of cyclopropane-containing fatty acids, which are crucial for membrane structure and function. This compound has garnered attention for its potential applications in medicinal chemistry as a precursor for various pharmaceutical compounds.

Enzymatic Interactions

Research indicates that MMCC can act as a substrate for specific enzymes involved in fatty acid biosynthesis. For example, studies have shown that it participates in biochemical pathways that lead to the production of important metabolites, influencing both plant growth and development.

Comparative Analysis with Related Compounds

To better understand the unique properties of MMCC, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Methylcyclopropane-1-carboxylic acid | Contains a methyl group instead of an ester group | Less polar than MMCC |

| 1-Aminocyclopropane-1-carboxylic acid | Contains an amino group | Key intermediate in ethylene biosynthesis |

| Methyl cyclopropanecarboxylate | Lacks a methoxy substituent | Different reactivity due to absence of the methoxy group |

The presence of the methoxy group in MMCC enhances its chemical reactivity and biological activity compared to its analogs, making it particularly valuable for specific research applications.

Plant Physiology Applications

A significant area of research involves the application of MMCC in plant physiology, specifically its effects on ethylene production. Ethylene is a crucial plant hormone involved in various physiological processes, including fruit ripening and senescence.

-

Study on Ethylene Production :

- Objective : To assess the impact of MMCC on ethylene-related responses in plants.

- Methodology : Plants were treated with varying concentrations of MMCC, followed by measurements of ethylene production.

- Results : The study found that MMCC treatment led to enhanced ethylene production, similar to the effects observed with other known ethylene precursors such as 1-Aminocyclopropane-1-carboxylic acid (ACC) .

-

Impact on Fruit Ripening :

- Objective : To evaluate the effectiveness of MMCC in delaying fruit ripening.

- Methodology : Fruits were treated with MMCC and monitored for changes in color and firmness over time.

- Results : The application of MMCC significantly delayed color development and maintained firmness compared to untreated controls, indicating its potential as a post-harvest treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-Methylcyclopropane-1-carboxylate?

The compound is synthesized via cyclopropanation reactions. Key steps include:

- Cyclopropane ring formation : Using methacrylic acid derivatives and diazo compounds (e.g., diazoacetates) under controlled conditions to generate the strained cyclopropane ring .

- Esterification : Introducing the methyl ester group via acid-catalyzed reactions with methanol .

- Purification : Chromatography or recrystallization to isolate the product, with yields optimized by adjusting reaction time and temperature (typically 0–25°C) .

Q. How is the compound characterized after synthesis?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopropane ring geometry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₆H₁₀O₂, 114.14 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detection of ester carbonyl (C=O) stretch at ~1700 cm⁻¹ .

Q. What structural features influence its reactivity?

- Cyclopropane ring strain : Enhances susceptibility to ring-opening reactions under acidic or thermal conditions .

- Methyl ester group : Participates in nucleophilic acyl substitutions, enabling further derivatization (e.g., hydrolysis to carboxylic acids) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Q. How is purity assessed during synthesis?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

- Melting Point Analysis : Compare observed mp (110–114°C) with literature values .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

- Chiral catalysts : Use enantioselective catalysts (e.g., Rh(II) complexes) in cyclopropanation to favor specific stereoisomers .

- Asymmetric induction : Optimize solvent polarity and temperature to enhance diastereomeric excess (e.g., THF at -20°C) .

Q. How to resolve conflicting reports on biological activity data?

- Dose-response studies : Systematically vary concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Target validation : Use CRISPR knockouts or siRNA to confirm specificity in cellular assays .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., ACC deaminases) .

- DFT calculations : Analyze cyclopropane ring strain energy (~27 kcal/mol) and its impact on reactivity .

Q. What strategies enhance bioactivity via substituent modification?

- SAR studies : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to improve metabolic stability .

- Amino group functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate H-bonding with receptors .

Q. How to stabilize the compound during long-term storage?

- Lyophilization : Freeze-dry in inert atmospheres (argon) to prevent oxidation .

- Additives : Include stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation .

Q. What techniques identify reaction byproducts for process optimization?

- GC-MS : Monitor volatile byproducts (e.g., methyl acrylate) during cyclopropanation .

- LC-TOF : Detect non-volatile impurities (e.g., dimerization products) with high mass accuracy .

Q. How to determine enantiomeric excess (ee) in chiral derivatives?

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for enantiomer quantification .

Properties

IUPAC Name |

methyl 1-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(3-4-6)5(7)8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHFTBWCEOBGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337680 | |

| Record name | Methyl 1-methylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6206-25-3 | |

| Record name | Methyl 1-methylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-Methylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.